Capsanthin

Description

Properties

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRVAXUEZSDNC-RDJLEWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905012 | |

| Record name | Capsanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 3.41X10-10 mg/L at 25 °C (estimated), Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide. | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.65X10-18 mm Hg at 25 °C (estimated) | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep carmine-red needles from petroleum ether | |

CAS No. |

465-42-9 | |

| Record name | Capsanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,3'S,5'R)-3,3'-dihydroxy-β,κ-caroten-6'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420NY1J57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Analysis of Capsanthin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, molecular formula, and physicochemical properties of capsanthin. It includes detailed experimental protocols for its extraction and analysis, designed to support research and development activities.

Chemical Identity and Structure

This compound is a natural red carotenoid pigment belonging to the xanthophyll class.[1][2] It is the primary coloring compound found in paprika and red peppers (Capsicum annuum).[1][2][3]

-

IUPAC Name: (2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one[1][4]

Chemical Structure

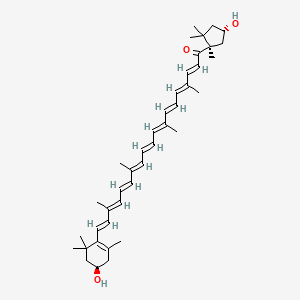

This compound's structure features a long polyene chain of conjugated double bonds, which is responsible for its characteristic red-orange color.[8] The molecule is terminated by two distinct end groups: a β-ring on one end and a unique κ-ring (a five-membered ring) on the other, both containing a hydroxyl group.[8][9] A ketone group is also present on the κ-ring.[8][9]

(A 2D representation of the chemical structure of this compound would be placed here in a formal whitepaper)

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 584.87 g/mol | [1][5][10] |

| Appearance | Deep red solid / Crystalline powder | [1][2] |

| Melting Point | 181–182 °C | [2][10] |

| Solubility | Freely soluble in acetone (B3395972), chloroform; Soluble in methanol, ethanol, ether, benzene; Slightly soluble in petroleum ether; Insoluble in water. | [1][4][10] |

| logP | 8.2 - 8.51 | [1] |

| UV-Vis λmax | 483 nm (in Pet. Ether/Chloroform), 467-471 nm | [4][7][10] |

| Mass Spectrometry | Precursor m/z: 584.42 (Positive Ion Mode) | [4] |

| ¹³C-NMR (Carbonyl C) | δC 203.05 | [9][11] |

Biosynthesis Pathway

This compound is the end product of the carotenoid biosynthesis pathway in Capsicum species. The pathway begins with geranylgeranyl pyrophosphate (GGPP) and proceeds through several key intermediates, including lycopene (B16060) and β-carotene. The final, unique step is the conversion of antheraxanthin (B39726) to this compound, catalyzed by the enzyme this compound-capsorubin synthase (CCS).[8]

Caption: Carotenoid biosynthesis pathway leading to this compound.

Experimental Protocols

The following sections detail standardized methods for the extraction and quantification of this compound from its primary source, red paprika (Capsicum annuum L.).

Extraction: Accelerated Solvent Extraction (ASE)

This protocol is based on the optimized method for extracting this compound from freeze-dried paprika powder, offering significant reductions in solvent use and time compared to conventional methods.[12]

Workflow Diagram

Caption: Workflow for Accelerated Solvent Extraction of this compound.

Methodology:

-

Sample Preparation: Mix 1 gram of freeze-dried, ground paprika powder with an appropriate amount of diatomaceous earth and load it into a 22-mL stainless steel extraction cell.[12]

-

Instrumentation: Use an Accelerated Solvent Extractor (e.g., ASE 150 system).[12]

-

Extraction Parameters:

-

Collection: Collect the extract in a 60-mL vial.

-

Post-Extraction: The resulting extract can be concentrated under reduced pressure and reconstituted in a suitable solvent for subsequent analysis.

Analysis and Quantification: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of this compound in extracts.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column is typically used for carotenoid separation.

-

Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, methanol, dichloromethane, and water is common. The exact gradient program should be optimized for the specific column and sample matrix.

-

Detection: Monitor the eluent at the maximum absorption wavelength of this compound, approximately 470 nm.[7]

-

Quantification:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.[9][11]

-

The concentration of this compound in the sample extract is determined by interpolating its peak area on the calibration curve.[9][11]

-

The limit of detection (LOD) and limit of quantification (LOQ) for such methods have been reported in the range of 0.014–0.092 mg/kg and 0.049–0.12 mg/kg, respectively.[9][11]

-

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 465-42-9 [thegoodscentscompany.com]

- 4. This compound | C40H56O3 | CID 5281228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. naturalcompoundsolutions.com [naturalcompoundsolutions.com]

- 7. 465-42-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

The Vibrant Red of Peppers: A Deep Dive into the Biosynthesis of Capsanthin in Capsicum annuum

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fiery allure of red peppers (Capsicum annuum) is not just a testament to their pungent capsaicinoids, but also to a complex interplay of pigments, chief among them being capsanthin. This deep red keto-carotenoid is the principal pigment responsible for the characteristic color of ripe red pepper fruits and holds significant interest for its potent antioxidant properties and potential applications in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, quantitative data on gene expression and metabolite accumulation, and the experimental protocols necessary for its study.

The this compound Biosynthesis Pathway: A Specialized Branch of Carotenoid Metabolism

This compound biosynthesis is a specialized arm of the general carotenoid pathway that becomes highly active during the ripening of pepper fruits, specifically within the chromoplasts. The pathway commences with the synthesis of the C40 carotenoid precursor, phytoene (B131915), from geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of desaturation, cyclization, hydroxylation, and epoxidation reactions to produce violaxanthin (B192666). The final and unique steps in red peppers involve the conversion of antheraxanthin (B39726) and violaxanthin into this compound and capsorubin (B42635), respectively. This transformation is catalyzed by the key enzyme, this compound-capsorubin synthase (CCS).[1][2][3]

The overall pathway can be visualized as follows:

Caption: The biosynthesis pathway of this compound and capsorubin in Capsicum annuum.

Key Genes and Enzymes

The biosynthesis of this compound is orchestrated by a series of enzymes encoded by specific genes. The expression of these genes is tightly regulated, primarily at the transcriptional level, and is induced during fruit ripening.[1]

| Gene | Enzyme | Function |

| PSY | Phytoene synthase | Catalyzes the first committed step in carotenoid biosynthesis, the condensation of two molecules of GGPP to form phytoene.[4][5] |

| PDS | Phytoene desaturase | Introduces double bonds into phytoene. |

| ZDS | ζ-Carotene desaturase | Continues the desaturation process to form lycopene. |

| LCYB | Lycopene β-cyclase | Catalyzes the cyclization of lycopene to form β-carotene. |

| CrtZ (BCH) | β-carotene hydroxylase | Adds hydroxyl groups to the β-rings of β-carotene to form zeaxanthin. |

| ZEP | Zeaxanthin epoxidase | Catalyzes the epoxidation of zeaxanthin to antheraxanthin and subsequently to violaxanthin. |

| CCS | This compound-capsorubin synthase | The key enzyme that converts antheraxanthin to this compound and violaxanthin to capsorubin.[2][6][7] The presence and activity of this enzyme are critical for the red color of pepper fruits.[8][9] |

Quantitative Data on Gene Expression and Carotenoid Accumulation

The transition from green to red in pepper fruit is marked by significant changes in the expression of carotenoid biosynthesis genes and the accumulation of this compound and its precursors.

Gene Expression Levels During Fruit Ripening

Quantitative real-time PCR (qRT-PCR) studies have revealed the differential expression of key biosynthetic genes during the ripening of Capsicum annuum fruits. The expression of genes such as PSY, LCYB, CrtZ, and particularly CCS, is significantly upregulated during the transition from the mature green to the red ripe stage.[10][11]

Table 1: Relative Expression Levels of Carotenoid Biosynthesis Genes in Capsicum annuum Fruit at Different Ripening Stages.

| Gene | Mature Green | Breaker | Turning | Red Ripe |

| PSY1 | Low | Moderate | High | Very High |

| LCYB | Low | Moderate | High | High |

| CrtZ | Low | Moderate | High | High |

| CCS | Undetectable | Low | High | Very High |

Note: This table represents a summary of typical expression patterns. Actual values can vary between cultivars and experimental conditions.[10][12]

Carotenoid Content in Ripe Pepper Fruits

High-performance liquid chromatography (HPLC) is the standard method for the quantification of carotenoids in pepper fruits. The carotenoid profile changes dramatically during ripening, with a decrease in chlorophylls (B1240455) and lutein (B1675518) and a massive accumulation of this compound and other red carotenoids.[13][14][15]

Table 2: Carotenoid Composition in Ripe Red and Yellow Capsicum annuum Fruits (μg/g fresh weight).

| Carotenoid | Red Pepper (cv. Magali) | Yellow Pepper (cv. Amanda) |

| This compound | 29.2 - 36.2 | Not Detected |

| Capsorubin | Present (minor) | Not Detected |

| Lutein | 5.8 - 8.7 | 5.3 - 9.3 |

| β-Carotene | 5.1 - 6.8 | 1.6 - 3.9 |

| Violaxanthin | 1.8 - 3.6 | 27.1 - 36.6 |

| Zeaxanthin | Present (minor) | Present (minor) |

| Antheraxanthin | Present (minor) | Present (minor) |

| β-Cryptoxanthin | Present (minor) | Present (minor) |

Data compiled from de Azevedo-Meleiro & Rodriguez-Amaya (2007).[16]

Experimental Protocols

Carotenoid Extraction and HPLC Analysis

The accurate quantification of this compound and other carotenoids requires a robust extraction and analysis protocol.

Caption: A generalized workflow for the extraction and HPLC analysis of carotenoids from Capsicum annuum.

A detailed protocol for HPLC analysis can be found in the work of Rodriguez-Uribe et al. (2014) and Giuffrida et al. (2018).[16][17][18] Key steps include:

-

Sample Preparation: Homogenize fresh pericarp tissue or grind lyophilized tissue to a fine powder.

-

Extraction: Extract the carotenoids using a suitable solvent mixture, such as methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v).[16]

-

Saponification (Optional): To analyze the total content of each xanthophyll, the extract can be saponified to hydrolyze the esterified carotenoids.

-

Phase Separation and Drying: The carotenoid-containing organic phase is washed, dried, and evaporated to dryness.

-

Resuspension: The dried extract is redissolved in a suitable solvent for HPLC injection.

-

HPLC Analysis: Separation is typically achieved on a C30 reversed-phase column with a gradient elution system, and detection is performed using a photodiode array (PDA) detector at around 450 nm.[18]

-

Quantification: The concentration of each carotenoid is determined by comparing the peak area to a standard curve of the respective pure compound.

Gene Expression Analysis by qRT-PCR

To quantify the transcript levels of the genes involved in this compound biosynthesis, qRT-PCR is the method of choice.

Caption: A standard workflow for gene expression analysis using qRT-PCR.

A general protocol for qRT-PCR in Capsicum is as follows:

-

RNA Extraction: Isolate total RNA from pepper fruit tissue at different developmental stages using a suitable kit or protocol.[19][20]

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.[21]

-

Primer Design: Design and validate specific primers for the target genes (PSY, LCYB, CrtZ, CCS, etc.) and a suitable reference gene for normalization (e.g., Actin or Ubiquitin).[22][23]

-

Quantitative PCR: Perform the qPCR reaction using a real-time PCR system with SYBR Green-based detection.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCT method, normalizing to the expression of the reference gene.[23]

Conclusion and Future Perspectives

The biosynthesis of this compound in Capsicum annuum is a well-characterized pathway, with the key genes and enzymes identified and their regulation during fruit ripening largely understood. The accumulation of this vibrant red pigment is a hallmark of the ripening process in red pepper varieties and is directly linked to the transcriptional activation of the carotenoid biosynthetic pathway, particularly the CCS gene.

For researchers, a thorough understanding of this pathway is crucial for breeding pepper varieties with enhanced nutritional and aesthetic qualities. For drug development professionals, the potent antioxidant properties of this compound make it an attractive molecule for further investigation into its potential health benefits. Future research may focus on elucidating the upstream regulatory networks that control the expression of the biosynthetic genes and on metabolic engineering approaches to enhance the production of this compound in both its native host and in heterologous systems. The detailed protocols and quantitative data presented in this guide provide a solid foundation for such endeavors.

References

- 1. Carotenoid accumulation in orange-pigmented Capsicum annuum fruit, regulated at multiple levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structural and functional features of phytoene synthase isoforms PSY1 and PSY2 in pepper Capsicum annuum L. cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound/capsorubin synthase - Creative Biogene [microbialtec.com]

- 7. This compound/capsorubin synthase - Wikipedia [en.wikipedia.org]

- 8. A comparison of the carotenoid accumulation in Capsicum varieties that show different ripening colours: deletion of the this compound-capsorubin synthase gene is not a prerequisite for the formation of a yellow pepper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cloning and Analysis of Expression of Genes Related to Carotenoid Metabolism in Different Fruit Color Mutants of Pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Investigation of genetic factors regulating chlorophyll and carotenoid biosynthesis in red pepper fruit [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Biochemistry and Molecular Biology of Carotenoid Biosynthesis in Chili Peppers (Capsicum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carotenoid biosynthesis changes in five red pepper (Capsicum annuum L.) cultivars during ripening. Cultivar selection for breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of an HPLC-PDA Method for the Determination of this compound, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. Identification of reference genes for reverse transcription quantitative real-time PCR normalization in pepper (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Crimson Carotenoid: A Technical Guide to Capsanthin's Natural Provenance and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of capsanthin, a xanthophyll carotenoid renowned for its vibrant red-orange hue and significant biological activities. This document details its primary natural sources, distribution within the plant kingdom, and the biochemical pathways governing its synthesis. Furthermore, it presents a compilation of quantitative data and detailed experimental methodologies to support further research and development.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Capsicum genus, where it is the principal carotenoid responsible for the characteristic red color of the fruits.[1][2] While Capsicum annuum—encompassing varieties such as red bell peppers, paprika, and cayenne peppers—is the most well-documented and commercially significant source, this compound is also present in other Capsicum species.[1][3] Its accumulation is a key event during the ripening process of the fruit, where chloroplasts differentiate into chromoplasts, leading to a dramatic shift in color from green to red.[2] Beyond the Capsicum genus, this compound has also been identified in some species of lily.[1]

The distribution of this compound is primarily localized within the fruit tissues of these plants. The concentration of this pigment varies significantly depending on the species, cultivar, and stage of maturity.[3][4] Red-fruited varieties consistently exhibit the highest levels of this compound.[3]

Quantitative Analysis of this compound Content

The following tables summarize the quantitative data on this compound content in various plant sources as reported in the scientific literature. These values provide a comparative overview for researchers seeking to identify high-yielding natural sources of this valuable carotenoid.

Table 1: this compound Content in Different Capsicum Species

| Capsicum Species | Mean this compound Concentration (µg/g) | Reference |

| C. frutescens | High (specific value not provided) | [3] |

| C. baccatum | Elevated (specific value not provided) | [3] |

| C. annuum | 239.12 (average across 306 accessions) | [3] |

| C. chinense | Lower than C. annuum | [3] |

Table 2: this compound Content in Red Paprika (Capsicum annuum L.)

| Extraction Method | This compound Yield (mg/100 g dry weight) | Reference |

| Accelerated Solvent Extraction (Optimized) | 26.86 ± 3.70 | [5][6] |

| Conventional Solvent Extraction | Not specified | [6] |

Biosynthesis of this compound

This compound is a terminal product of the carotenoid biosynthetic pathway in plants.[7] The synthesis originates from the central isoprenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, including desaturation, cyclization, and hydroxylation, leads to the formation of precursor molecules. The final and characteristic step in this compound formation is catalyzed by the enzyme this compound-capsorubin synthase (CCS), which converts antheraxanthin (B39726) and violaxanthin (B192666) into this compound and capsorubin, respectively.[8] The expression of the Ccs gene is tightly regulated and increases significantly during fruit ripening, coinciding with the accumulation of red pigments.[7][9]

The key genes and enzymes involved in the this compound biosynthetic pathway are:

-

Phytoene (B131915) synthase (PSY): Catalyzes the formation of phytoene from two molecules of GGPP.[7][10]

-

Phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS): Responsible for the desaturation of phytoene to lycopene (B16060).[7]

-

Lycopene β-cyclase (LCYB): Catalyzes the cyclization of lycopene to form β-carotene.[7][9][10]

-

β-carotene hydroxylase (CrtZ): Hydroxylates β-carotene to produce zeaxanthin.[9][10]

-

This compound/capsorubin synthase (CCS): The key enzyme that catalyzes the final step in the synthesis of this compound from antheraxanthin.[7][9][10]

Caption: Biosynthetic pathway of this compound from geranylgeranyl pyrophosphate.

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from plant materials, as cited in the literature.

Extraction of this compound from Red Pepper (Capsicum annuum L.)

Method 1: Solvent Extraction

This protocol is a conventional method for extracting carotenoids from plant tissue.

-

Sample Preparation: A known quantity of red pepper is ground with 0.1% butylated hydroxytoluene (BHT) and 2 g of sodium sulfate (B86663) to prevent oxidation and absorb moisture.[11]

-

Extraction: The blended sample (e.g., 20 g) is extracted with ice-cold acetone (B3395972) (e.g., 100 mL) in a conical flask until the sample becomes colorless. The process is performed under subdued yellow light at a low temperature (4 °C) to minimize photodegradation.[11]

-

Phase Separation: The pooled acetone extract is filtered using Whatman No. 1 filter paper. The filtrate is then mixed and shaken with n-hexane. The upper hexane (B92381) layer containing the carotenoids is collected in a separating funnel.[11]

-

Drying and Storage: The hexane extract is evaporated to dryness under a stream of nitrogen gas. The dried carotenoid residue is stored under appropriate conditions until further analysis.[11]

Method 2: Accelerated Solvent Extraction (ASE)

ASE is a more rapid and automated method for extracting analytes from solid matrices.

-

Instrumentation: An accelerated solvent extractor is used for this procedure.

-

Sample Preparation: A powdered sample of red paprika (e.g., 1 g) is used.

-

ASE Parameters: The optimized conditions for this compound extraction are as follows:

-

Collection: The extract is collected for subsequent quantification.

Quantification of this compound by Chromatography

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the standard methods for the separation and quantification of this compound.

Method 1: Ultra-Performance Liquid Chromatography (UPLC)

-

Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

-

Column: A suitable reversed-phase column, such as a BEH C18 column.[5]

-

Sample Preparation: The dried carotenoid residue from the extraction step is redissolved in a known volume of the mobile phase.[11]

-

Mobile Phase: A typical mobile phase for carotenoid separation is a gradient mixture of solvents like acetonitrile, methanol, and dichloromethane.[11]

-

Detection: The absorbance is monitored at the maximum absorption wavelength of this compound, which is around 460 nm.[12]

-

Quantification: A standard curve is constructed using a certified this compound standard at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.[6]

Method 2: High-Performance Liquid Chromatography (HPLC) with Saponification

Saponification is often employed to hydrolyze carotenoid esters, which can interfere with chromatographic analysis.

-

Saponification: The sample extract is treated with a potassium hydroxide-methanol (KOH-MeOH) solution (e.g., 20-40%) to hydrolyze the esters.[13]

-

Instrumentation: An HPLC system with a photodiode array (PDA) detector.

-

Column: A C18 or C30 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mobile phase suitable for separating carotenoids.

-

Detection and Quantification: Similar to the UPLC method, detection is performed at the maximum absorbance wavelength of this compound, and quantification is achieved using a standard curve.

Caption: General experimental workflow for the extraction and analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carotenoids of Capsicum Fruits: Pigment Profile and Health-Promoting Functional Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Detection of quantitative trait loci for this compound content in pepper (Capsicum annuum L.) at different fruit ripening stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Biochemistry and Molecular Biology of Carotenoid Biosynthesis in Chili Peppers (Capsicum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologia plantarum: The relationship between red fruit colour formation and key genes of this compound biosynthesis pathway in Capsicum annuum [bp.ueb.cas.cz]

- 10. Fast and High-Efficiency Synthesis of this compound in Pepper by Transient Expression of Geminivirus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. botanyjournals.com [botanyjournals.com]

- 12. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological and Biological Activities of Capsanthin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin is a red xanthophyll carotenoid predominantly found in paprika (Capsicum annuum) fruits.[1][2] Its unique chemical structure, featuring a conjugated keto group and eleven conjugated double bonds, underpins its potent biological activities.[3] This technical guide provides an in-depth overview of the pharmacological and biological properties of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and anti-diabetic effects, as well as its emerging role in eye health. The content herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Activities

This compound exhibits a wide spectrum of pharmacological activities, which are largely attributed to its potent antioxidant properties. These activities include anti-inflammatory, anticancer, anti-diabetic, and anti-obesity effects, as well as protective effects on ocular health.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its diverse biological effects. It effectively scavenges free radicals and quenches singlet oxygen, thereby mitigating oxidative stress.[3]

Quantitative Data on Antioxidant Activity: Further research is needed to establish definitive IC50 values for this compound in various antioxidant assays.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity:

| Assay/Model | Cell Line/Animal Model | Concentration/Dosage | Effect | Reference |

| VCAM-1 Expression | TNF-α-stimulated HUVECs | 5 µg/mL | 67% inhibition | [4] |

| NF-κB p65 Phosphorylation | TNF-α-stimulated HUVECs | 0.5-5 µg/mL | Inhibition | [4] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) | ApoE-/- mice | 0.5 mg/kg body weight/day | Significant reduction in plasma levels | [5] |

| Inflammatory Cytokines (TNF-α, IL-2, IL-4, IL-6) | Benzalkonium chloride-induced dry eye in rats | Not specified | Significant inhibition of expression | [6] |

Signaling Pathway:

Anticancer Activity

This compound has shown promising anticancer effects in various cancer models, particularly in triple-negative breast cancer (TNBC) and prostate cancer. Its mechanisms include inducing cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay (24h) | 81.1 ± 1.5 µg/mL | [7] |

| MDA-MB-231 (this compound-loaded micelles) | Triple-Negative Breast Cancer | MTT Assay (24h) | 3.1 ± 1.1 µg/mL | [7] |

| MCF-7 | Breast Cancer | MTT Assay | LogIC50: 3.60 ± 0.13 µM | [8] |

| LNCaP | Prostate Cancer | MTT Assay | Viability reduced at high concentrations | [1] |

| PC-3 | Prostate Cancer | MTT Assay | Viability reduced at high concentrations | [1] |

Signaling Pathways:

A. EZH2-p21 Pathway in Triple-Negative Breast Cancer (TNBC):

B. Mitochondrial Apoptosis Pathway in MCF-7 Breast Cancer Cells:

Anti-diabetic and Anti-obesity Effects

This compound has been shown to inhibit adipogenesis and improve metabolic parameters in animal models of obesity.[9][10]

Quantitative Data on Anti-diabetic and Anti-obesity Effects:

| Assay/Model | Cell Line/Animal Model | Concentration/Dosage | Effect | Reference |

| Adipogenesis Inhibition | 3T3-L1 preadipocytes | IC50: 2.5 µM | Inhibition of differentiation | [9][10] |

| Lipolytic Activity | Differentiated 3T3-L1 adipocytes | ED50: 872 nM | Stimulation of lipolysis | [10] |

| Body Weight Gain Reduction | High-fat diet-induced obese mice | 10 µmol/day | Significant reduction | [11] |

| Adiponectin Levels | High-fat diet-induced obese mice | 1, 5, 10 µmol/day | Dose-dependent increase | [9] |

| p-AMPK Activity | High-fat diet-induced obese mice | 1, 5, 10 µmol/day | Dose-dependent increase | [9] |

Signaling Pathway:

Eye Health

Recent studies have highlighted the potential of this compound in promoting eye health, including reducing intraocular pressure (IOP) and improving macular pigment optical density (MPOD).

Quantitative Data on Eye Health Effects:

| Parameter | Animal/Human Model | Dosage | Effect | Reference |

| Intraocular Pressure (IOP) | Glaucomatous rats | 20, 40, 80 mg/kg bwt | Significant reduction | [12][13][14] |

| Intraocular Pressure (IOP) | Dry eye model in rats | 1.03, 2.53, 4.22 mg/kg bwt | Statistically significant decrease | [6] |

| Macular Pigment Optical Density (MPOD) | Human clinical study | 40 mg/day | Improvement at 4, 8, and 12 weeks | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

Anti-inflammatory Activity Assays

Western Blot for VCAM-1 Expression:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs).

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a set time (e.g., 18 hours).

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against VCAM-1, followed by a secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis:

-

Culture and treat cells with this compound on coverslips or in chamber slides.

-

Fix and permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Visualize the labeled, apoptotic cells using fluorescence microscopy.

-

Quantify the percentage of TUNEL-positive cells.

Anti-obesity and Anti-diabetic Assays

3T3-L1 Adipocyte Differentiation and Oil Red O Staining:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation using a cocktail of insulin, dexamethasone, and IBMX, in the presence or absence of various concentrations of this compound.

-

After several days of differentiation, fix the cells with formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

Visualize the stained lipid droplets under a microscope and quantify the staining by eluting the dye and measuring its absorbance.

Western Blot for p-AMPK:

-

Treat cells or collect tissue samples from animals treated with this compound.

-

Lyse the cells or tissues and determine protein concentration.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) and a primary antibody for total AMPK.

-

Use appropriate secondary antibodies and a detection system to visualize the bands.

-

Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Bioavailability and Metabolism

The bioavailability of this compound is a critical factor influencing its pharmacological efficacy. Studies in humans have shown that after ingestion of paprika juice, this compound is absorbed and distributed to plasma lipoproteins.[15] However, its clearance from plasma is much faster than that of other carotenoids like lycopene, suggesting rapid metabolism in the human body.[15]

Conclusion and Future Directions

This compound is a promising natural compound with a broad range of pharmacological and biological activities. Its potent antioxidant and anti-inflammatory properties contribute to its anticancer, anti-diabetic, and eye health-promoting effects. The signaling pathways and molecular mechanisms underlying these activities are beginning to be elucidated, providing a solid foundation for further research and development.

Future research should focus on:

-

Conducting more robust clinical trials to validate the therapeutic potential of this compound in humans for various health conditions.

-

Optimizing delivery systems to enhance the bioavailability of this compound.

-

Further elucidating the detailed molecular mechanisms and signaling pathways involved in its diverse biological activities.

-

Investigating potential synergistic effects of this compound with other phytochemicals or conventional drugs.

This comprehensive technical guide serves as a valuable resource for scientists and researchers, paving the way for the development of novel this compound-based nutraceuticals and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound Inhibits Atherosclerotic Plaque Formation and Vascular Inflammation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Atherosclerotic Plaque Formation and Vascular Inflammation in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from Capsicum annum fruits exerts anti-glaucoma, antioxidant, anti-inflammatory activity, and corneal pro-inflammatory cytokine gene expression in a benzalkonium chloride-induced rat dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Loaded Micelles: Preparation, Characterization and in vitro Evaluation of Cytotoxicity Using MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.st [2024.sci-hub.st]

- 9. This compound Inhibits both Adipogenesis in 3T3-L1 Preadipocytes and Weight Gain in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits both Adipogenesis in 3T3-L1 Preadipocytes and Weight Gain in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the Anti-Obesity Effect of Enriched this compound and Capsaicin from Capsicum annuum L. Fruit in Obesity-Induced C57BL/6J Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nutritionaloutlook.com [nutritionaloutlook.com]

- 13. Extraction of this compound from Capsicum annum L fruits and its effect on carbomer-induced intraocular pressure in Albino Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 15. researchgate.net [researchgate.net]

In Vivo Dynamics of Capsanthin: A Technical Guide to its Metabolism, Bioavailability, and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsanthin, a vibrant red xanthophyll carotenoid predominantly found in ripe red peppers (Capsicum annuum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. As research into its therapeutic potential for various chronic diseases continues to expand, a thorough understanding of its behavior within a biological system is paramount. This technical guide provides an in-depth overview of the in vivo metabolism, bioavailability, and pharmacokinetic profile of this compound, with a focus on experimental methodologies and quantitative data to support further research and development.

Metabolism of this compound

The in vivo metabolism of this compound is a critical determinant of its biological activity and clearance from the body. Following oral administration, this compound undergoes metabolic transformations, primarily oxidation. The major identified metabolite is capsanthone, which is formed through the oxidation of this compound.[1] Further studies suggest the possibility of additional metabolites, including glucuronidated forms, which would facilitate excretion.[2]

Metabolic Pathway of this compound

The metabolic conversion of this compound primarily involves the oxidation of the parent compound.

Bioavailability and Pharmacokinetics

The bioavailability of this compound is influenced by various factors, including the food matrix and its lipid-soluble nature.[3] Studies in both humans and animal models have provided valuable insights into its absorption, distribution, and elimination kinetics.

Human Pharmacokinetic Studies

Clinical studies have demonstrated that this compound is absorbed into the human bloodstream following consumption of paprika juice.[4] Plasma concentrations of this compound reach a plateau within a few days of consistent intake.[4]

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Study Conditions | Reference |

| Time to Peak Concentration (Tmax) | ~8 hours | Single oral dose of paprika juice (34.2 µmol this compound) | [5] |

| Peak Plasma Concentration (Cmax) | 0.10 - 0.29 µmol/L | Single oral dose of paprika juice (34.2 µmol this compound) | [5] |

| Plasma Plateau Concentration | 0.10 - 0.12 µmol/L | 1 week of paprika juice supplementation (16.2 µmol/day) | [4] |

| Half-life (t1/2) | 20.1 ± 1.3 hours | Following a single dose of paprika juice | [4] |

| Lipoprotein Distribution | VLDL: 13 ± 3%, LDL: 44 ± 3%, HDL: 43 ± 3% | After 1 week of paprika juice supplementation | [4] |

Animal Pharmacokinetic and Tissue Distribution Studies

In vivo studies in rodents have provided further details on the tissue distribution and dose-dependent effects of this compound.

Table 2: this compound Concentration in Rat Liver after Dietary Supplementation

| Dietary Group | This compound Concentration in Liver (nmol/g wet tissue) | Study Conditions | Reference |

| Basal Diet | Not Detected | 2 weeks of feeding | [6] |

| Low this compound (0.16 g/kg diet) | 0.22 ± 0.05 | 2 weeks of feeding | [6] |

| High this compound (0.32 g/kg diet) | 0.40 ± 0.14 | 2 weeks of feeding | [6] |

Table 3: Effect of this compound on Plasma Lipids in ApoE-/- Mice

| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | Triglycerides (mg/dL) | Study Conditions | Reference |

| Western Diet (WD) | 580.4 ± 45.2 | 305.6 ± 28.7 | 135.8 ± 15.1 | 12 weeks of feeding | [7] |

| WD + this compound (0.5 mg/kg) | 301.8 ± 30.1 | 137.5 ± 20.3 | 86.9 ± 10.2 | 12 weeks of feeding | [7] |

| p < 0.001 vs. WD group |

Experimental Protocols

In Vivo Animal Study Workflow

A typical workflow for an in vivo animal study investigating the effects of this compound involves several key stages, from animal acclimatization to data analysis.

Oral Gavage Protocol for Mice

Oral gavage is a common method for precise oral administration of substances like this compound in animal studies.[1][2][8][9]

Materials:

-

Gavage needle (20-22 gauge for adult mice, with a blunt, ball-tip)

-

Syringe (e.g., 1 mL)

-

This compound suspension (dissolved in a suitable vehicle like corn oil)

-

Animal scale

Procedure:

-

Animal Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head.[1]

-

Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9] The animal will often swallow, aiding in the passage of the needle.[1]

-

Esophageal Passage: Once past the pharynx, the needle should pass smoothly down the esophagus with no resistance.[9]

-

Substance Administration: Slowly depress the syringe plunger to administer the this compound suspension.

-

Needle Withdrawal: Gently withdraw the needle in a single, smooth motion.

-

Post-Procedure Monitoring: Observe the animal for any signs of distress.

Analytical Methodology: HPLC-PDA for this compound Quantification

High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is a robust method for quantifying this compound in biological samples.[10][11][12][13][14]

Table 4: Example HPLC-PDA Parameters for this compound Analysis

| Parameter | Specification | Reference |

| Column | C18 column | [10] |

| Mobile Phase | Gradient of acetone (B3395972) and water | [10] |

| Flow Rate | 1.0 mL/min | [10] |

| Column Temperature | 30 °C | [10] |

| Detection Wavelength | 450 nm | [10] |

| Injection Volume | 10 µL | [10] |

Sample Preparation (Plasma/Tissue):

-

Homogenize tissue samples.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane:dichloromethane).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

Pharmacological Effects and Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways, particularly those involved in lipid metabolism and inflammation.

Regulation of Lipid Metabolism

In vivo studies have shown that this compound can improve lipid profiles by upregulating the expression of genes involved in high-density lipoprotein (HDL) cholesterol metabolism.[5][6][15]

Anti-inflammatory Effects

This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[7]

Conclusion

This technical guide provides a comprehensive overview of the current understanding of this compound's in vivo metabolism, bioavailability, and pharmacokinetics. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and nutritional science. Further research is warranted to fully elucidate the complete metabolic profile of this compound and to translate the promising preclinical findings into clinical applications. The modulation of key signaling pathways in lipid metabolism and inflammation underscores the therapeutic potential of this compound for a range of metabolic and inflammatory disorders.

References

- 1. Gavage [ko.cwru.edu]

- 2. iacuc.wsu.edu [iacuc.wsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 5. Dietary this compound, the main carotenoid in paprika (Capsicum annuum), alters plasma high-density lipoprotein-cholesterol levels and hepatic gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary this compound, the main carotenoid in paprika (Capsicum annuum), alters plasma high-density lipoprotein-cholesterol levels and hepatic gene expression in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. This compound Inhibits Atherosclerotic Plaque Formation and Vascular Inflammation in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.sdsu.edu [research.sdsu.edu]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Development of an HPLC-PDA Method for the Determination of this compound, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an HPLC-PDA Method for the Determination of this compound, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of an HPLC-PDA Method for the Determination of this compound, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Biological Activity of Capsanthin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical perspective on the discovery and isolation of capsanthin, detailed experimental protocols for its extraction and analysis, and an overview of its biological activities with a focus on relevant signaling pathways.

Historical Perspective: The Pioneering Work of Zechmeister and Cholnoky

The story of this compound's discovery is intrinsically linked to the pioneering work of Hungarian chemist László Zechmeister and his colleague László Cholnoky. In the early 20th century, they undertook the challenge of isolating and characterizing the vibrant red pigment from paprika (Capsicum annuum). Their research not only led to the identification of this compound but also played a significant role in the development of chromatographic techniques.

Prior to their work, the red pigments of paprika were known, but their isolation in a pure, crystalline form was unsuccessful due to the co-extraction of fats and oils. Zechmeister and Cholnoky's breakthrough came from a two-step process: saponification followed by column chromatography.[1]

Saponification: They first treated the paprika extract with an alkali solution. This crucial step hydrolyzed the fatty acid esters of the carotenoids, including this compound, which naturally occur in an esterified form in the paprika fruit. This process yielded a mixture of free carotenoids that was more amenable to separation.

Column Chromatography: Building on the work of Mikhail Tsvet, Zechmeister and Cholnoky championed the use of column chromatography for the separation of plant pigments. They developed a method using a column packed with calcium carbonate to separate the individual carotenoids from the saponified paprika extract.[2] The different carotenoids in the mixture exhibited varying affinities for the calcium carbonate, allowing them to be separated as distinct colored bands moving down the column. This technique, revolutionary at the time, allowed them to isolate this compound in a crystalline form for the first time.[1][3] Their meticulous work laid the foundation for the subsequent structural elucidation of this compound and other carotenoids.

Quantitative Data on this compound

The concentration of this compound in paprika and the efficiency of its extraction have been the subject of numerous studies since its initial discovery. The following tables summarize quantitative data from both historical estimations and modern analytical methods.

Table 1: this compound Content in Paprika and its Extracts

| Source Material | Analytical Method | This compound Content | Reference |

| Red Bell Peppers | Not Specified | ~35% of total carotenoids | [4] |

| Paprika Oleoresin | Not Specified | 40-48% of major carotenoids | [5] |

| Red Paprika (Capsicum annuum L.) | UPLC | 26.86 ± 3.70 mg/100 g dry weight | [6] |

| Paprika Powder | HPLC | 2.43 mmol/kg | [7] |

| Paprika Extract | HPLC | 64.97 mmol/kg | [7] |

| Saponified MT Fruits | HPLC | 57.65 ± 1.97 µg/g (dry weight) | [4] |

| Red Chili Peppers | HPLC | 84.79 ± 7.17% to 103.55 ± 4.64% recovery | [8] |

Table 2: Purity and Yield of Isolated this compound

| Isolation Method | Purity | Yield | Reference |

| Silica Gel Column Chromatography | 92 ± 3% | Not Specified | [9] |

| Saponification and Crystallization | 61.86% (in crystalline mixture) | Not Specified | [5] |

| Accelerated Solvent Extraction | Not Specified | 26.86 ± 3.70 mg/100 g dry weight | [6] |

Experimental Protocols

This section provides detailed methodologies for the historical isolation of this compound, as well as modern analytical techniques for its quantification.

Historical Isolation Protocol (Reconstructed from Historical Accounts)

Disclaimer: The following protocol is a reconstruction based on available historical literature. Exact quantities and reaction conditions from the original publications by Zechmeister and Cholnoky were not fully available in English. The steps outlined represent the general procedure they are credited with developing.

Objective: To isolate crystalline this compound from dried paprika powder.

Materials:

-

Dried paprika powder

-

Organic solvent (e.g., petroleum ether, diethyl ether, or a mixture)

-

Methanolic potassium hydroxide (B78521) (or sodium hydroxide) solution

-

Calcium carbonate (finely powdered, for chromatography)

-

Glass chromatography column

-

Eluting solvents (e.g., petroleum ether, benzene, ethanol (B145695) in varying proportions)

-

Crystallization solvents (e.g., petroleum ether, methanol)

-

Filter paper and funnel

-

Evaporation apparatus (e.g., rotary evaporator or distillation setup)

Methodology:

-

Extraction: a. A known quantity of dried paprika powder is extracted with an organic solvent until the powder is colorless. This can be done through repeated maceration and filtration or by using a Soxhlet extractor. b. The solvent from the combined extracts is evaporated under reduced pressure to yield a crude oleoresin.

-

Saponification: a. The crude oleoresin is dissolved in a minimal amount of a suitable organic solvent. b. A solution of methanolic potassium hydroxide is added to the oleoresin solution. c. The mixture is left to stand at room temperature for several hours (or gently warmed) to ensure complete hydrolysis of the carotenoid esters. d. After saponification, water is added to the mixture, and the non-saponifiable fraction (containing the free carotenoids) is extracted with an immiscible organic solvent like diethyl ether. e. The organic layer is washed with water to remove residual alkali and then dried over anhydrous sodium sulfate. f. The solvent is evaporated to yield the saponified carotenoid mixture.

-

Column Chromatography: a. A glass column is packed with a slurry of calcium carbonate in a non-polar solvent (e.g., petroleum ether). b. The saponified carotenoid mixture is dissolved in a small volume of the same non-polar solvent and loaded onto the top of the column. c. The chromatogram is developed by passing a series of eluting solvents with increasing polarity through the column. The colored bands of the different carotenoids will begin to separate and move down the column. This compound, being more polar than carotenes, will adsorb more strongly to the calcium carbonate and move down the column more slowly. d. The distinct red band corresponding to this compound is carefully collected as it elutes from the column.

-

Crystallization: a. The solvent from the collected this compound fraction is evaporated. b. The residue is dissolved in a minimal amount of a hot solvent from which it is sparingly soluble at room temperature (e.g., a mixture of petroleum ether and a small amount of methanol). c. The solution is allowed to cool slowly to induce crystallization. d. The resulting deep red crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried.

Modern Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in a paprika oleoresin sample.

Materials and Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound analytical standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water, ethyl acetate)

-

Sample preparation solvents (e.g., acetone, hexane)

-

Syringe filters (0.45 µm)

Methodology:

-

Standard Preparation: a. Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., acetone). b. From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

-

Sample Preparation (including Saponification): a. Accurately weigh a small amount of paprika oleoresin and dissolve it in a known volume of a suitable solvent mixture (e.g., hexane:acetone:ethanol). b. To an aliquot of the extract, add a methanolic potassium hydroxide solution to achieve saponification. The reaction can be carried out at room temperature for several hours or accelerated by gentle heating. c. After saponification, neutralize the solution and extract the free carotenoids with an immiscible solvent. d. Evaporate the solvent and redissolve the residue in the HPLC mobile phase. e. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC.

-

HPLC Analysis: a. Column: Reversed-phase C18 or C30. b. Mobile Phase: A gradient or isocratic mixture of solvents. A common gradient system starts with a higher proportion of a polar solvent (e.g., methanol/water) and gradually increases the proportion of a less polar solvent (e.g., ethyl acetate (B1210297) or acetonitrile). c. Flow Rate: Typically 1.0 mL/min. d. Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (around 470-480 nm). e. Injection Volume: Typically 10-20 µL.

-

Quantification: a. Inject the prepared standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared sample. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant, anti-inflammatory, and pro-apoptotic properties being of particular interest to the scientific and drug development communities.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. This compound has been shown to interfere with this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.

Caption: this compound's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Pro-Apoptotic Activity: Mitochondrial Apoptosis Pathway

This compound has also demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a chemotherapeutic agent. One of the key pathways through which this compound exerts this effect is the intrinsic or mitochondrial pathway of apoptosis.

This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The tumor suppressor protein p53 plays a crucial role in initiating this pathway in response to cellular stress, such as DNA damage.

This compound has been observed to increase the expression of p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, where it promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis. This compound has also been shown to decrease the expression of the anti-apoptotic protein Bcl-2, further shifting the balance towards cell death.

Caption: this compound's pro-apoptotic mechanism via the mitochondrial signaling pathway.

Conclusion

From its initial discovery and isolation through the innovative use of chromatography by Zechmeister and Cholnoky to its current evaluation in modern analytical and biological systems, this compound continues to be a molecule of significant scientific interest. Its potent antioxidant, anti-inflammatory, and pro-apoptotic properties underscore its potential for applications in the food, pharmaceutical, and cosmetic industries. This guide provides a foundational understanding of the historical context, practical isolation and analysis techniques, and key biological mechanisms of action of this compound, serving as a valuable resource for researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Analysis of Carotenoids in Hungary from Zechmeister until Today [mdpi.com]

- 3. This compound [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. US20240158344A1 - Process for isolation of this compound and other carotenoids from paprika oleoresin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Dietary this compound, the main carotenoid in paprika (Capsicum annuum), alters plasma high-density lipoprotein-cholesterol levels and hepatic gene expression in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. botanyjournals.com [botanyjournals.com]

The Interplay of Capsanthin and Capsorubin: A Technical Deep Dive into their Biosynthesis and Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the relationship between capsanthin and capsorubin (B42635), two key red carotenoid pigments unique to the Capsicum genus. While often found together in ripe red peppers, their connection lies not in direct conversion but in a shared biosynthetic pathway orchestrated by a single pivotal enzyme. This document details their chemical structures, biosynthetic origins, relative stability, and the analytical methods crucial for their study.

Chemical Structure and Properties

This compound and capsorubin are both xanthophylls, a class of oxygen-containing carotenoids. Their vibrant red color is a result of their long conjugated polyene chains. While structurally similar, a key difference lies in their end groups. This compound possesses one β-ring and one κ-cyclopentanol ring, whereas capsorubin has two κ-cyclopentanol rings. This structural distinction influences their physical and chemical properties, including their stability.

| Property | This compound | Capsorubin |

| Molecular Formula | C₄₀H₅₆O₃ | C₄₀H₅₆O₄ |

| Molecular Weight | 584.87 g/mol | 600.88 g/mol |

| End Groups | One β-ring, One κ-cyclopentanol ring | Two κ-cyclopentanol rings |

| Color | Deep Red | Vibrant Red |

| Key Functional Groups | Hydroxyl, Ketone | Hydroxyl, Ketone |

The Biosynthetic Pathway: A Shared Origin

Contrary to any notion of direct interconversion, this compound and capsorubin are synthesized via parallel branches at the end of the carotenoid biosynthetic pathway. Both pigments are produced in the chromoplasts of ripening pepper fruits from different precursors, yet the final, defining step for both is catalyzed by the same enzyme: This compound-Capsorubin Synthase (CCS) .[1][2] The expression of the Ccs gene is a primary determinant of the red color in pepper varieties.[2]

The biosynthesis begins with the universal carotenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through the formation of β-carotene. A series of hydroxylation and epoxidation reactions lead to the formation of antheraxanthin (B39726) and violaxanthin (B192666). At this juncture, the pathway diverges:

-

This compound Synthesis: The enzyme CCS catalyzes the conversion of antheraxanthin into this compound.[3]

-

Capsorubin Synthesis: The same CCS enzyme also catalyzes the conversion of violaxanthin into capsorubin.[3]

This shared enzymatic step underscores the close relationship between these two pigments. The relative abundance of this compound and capsorubin in a particular pepper cultivar is therefore dependent on the precursor pool of antheraxanthin and violaxanthin and the activity of the CCS enzyme.

Caption: Biosynthetic pathway of this compound and capsorubin.

Quantitative Analysis: Relative Abundance in Capsicum Varieties

The concentrations of this compound and capsorubin vary significantly among different pepper varieties and even with the stage of ripening. Generally, this compound is the more abundant of the two in red peppers. The table below summarizes the content of these carotenoids in various Capsicum annuum varieties as reported in the literature.

| Capsicum annuum Variety/Product | This compound Content (mg/100g fresh weight, unless noted) | Capsorubin Content (mg/100g fresh weight, unless noted) | Reference |

| Red Pepper (Generic) | 9.60 | 1.46 | |

| C. annuum var. abbreviatum (Fresh) | 11.48 | Not Reported | [4] |

| C. annuum var. grossum (Fresh) | 19.19 | Not Reported | [4] |

| Chili Powder | 10.5 - 15.8 (mg/kg) | 2.86 - 3.92 (mg/kg) | [5] |

| Spices (from pepper) | 3.86 - 9.78 (mg/kg) | 0.76 - 1.64 (mg/kg) | [5] |

| C. annuum var. lycopersiciforme rubrum (Ripe, dry weight) | 481 (approx. 37% of 1.3g/100g) | 41.6 (approx. 3.2% of 1.3g/100g) | [6] |

Chemical Stability and Degradation

While biosynthetically linked, this compound and capsorubin exhibit different chemical stabilities, particularly in response to oxidative stress. Studies have shown that capsorubin is generally more stable than this compound when exposed to reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anion radicals (·O₂⁻).[7][8]

Under oxidative conditions, both molecules can undergo degradation to form various products, including epoxides and endoperoxides. For instance, this compound can form 5,6-epoxides and 5,8-epoxides, while capsorubin can form 7,8-epoxides.[7] The higher stability of capsorubin is attributed to its two conjugated keto groups.[9] This differential stability is a critical consideration in the development of food colorants and nutraceuticals, where maintaining pigment integrity is paramount.

Experimental Protocols

Accurate quantification and analysis of this compound and capsorubin are essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Extraction of this compound and Capsorubin from Pepper Samples

This protocol is a generalized procedure based on common laboratory practices for the extraction of carotenoids from Capsicum species.

Materials:

-

Fresh or dried pepper sample

-

Acetone (B3395972) (HPLC grade)

-

Petroleum ether or Hexane (B92381) (HPLC grade)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Mortar and pestle or homogenizer

-

Separatory funnel

-

Rotary evaporator

-

Amber glass vials

Procedure:

-

Sample Homogenization: Weigh a known amount of the pepper sample (e.g., 1-5 g) and homogenize it with acetone using a mortar and pestle or a mechanical homogenizer until the tissue is finely ground and the solvent is colored.

-

Extraction: Continue adding acetone and grinding until the residue becomes colorless.

-

Filtration: Filter the acetone extract through a Büchner funnel with filter paper to remove solid particles.

-

Phase Separation: Transfer the acetone extract to a separatory funnel. Add an equal volume of petroleum ether or hexane and mix gently. Add a saturated sodium chloride solution to facilitate the separation of the aqueous and organic phases.

-

Collection of Organic Phase: Allow the layers to separate. The upper, colored organic layer contains the carotenoids. Collect this layer and repeat the extraction of the lower aqueous phase with fresh petroleum ether or hexane to ensure complete recovery.

-

Washing: Combine the organic extracts and wash them with distilled water to remove any remaining acetone and water-soluble impurities.

-

Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of mobile phase solvents).

-

Storage: Store the final extract in an amber glass vial at -20°C until HPLC analysis.

Caption: Experimental workflow for carotenoid extraction.

HPLC Quantification of this compound and Capsorubin

This is a representative HPLC protocol for the simultaneous quantification of this compound and capsorubin. Specific conditions may need to be optimized based on the available instrumentation and column.